molecular formula C21H24N2O3 B4034203 N-[3-methoxy-4-(pentanoylamino)phenyl]-3-phenylacrylamide

N-[3-methoxy-4-(pentanoylamino)phenyl]-3-phenylacrylamide

Cat. No.: B4034203
M. Wt: 352.4 g/mol
InChI Key: LRHJLYHQGUSTOA-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-methoxy-4-(pentanoylamino)phenyl]-3-phenylacrylamide is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.17869263 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Light-Switchable Polymer Synthesis

Patrik Sobolčiak et al. (2013) developed a novel cationic polymer that can switch from a cationic to a zwitterionic form upon irradiation at 365 nm. This transformation is used to condense and release double-strand DNA, demonstrating applications in gene delivery and antibacterial activity modulation Patrik Sobolčiak et al., Macromolecular rapid communications.

Antitumor Activity of N-Phenylpyrazole Derivatives

A. Farag et al. (2008) explored the antitumor activity of N-phenylpyrazole derivatives, highlighting the compound's potential in cancer research. The study showcases the synthesis of novel compounds and their preliminary screening against Ehrlich Ascites Carcinoma tumor cells A. Farag et al., Bioorganic & medicinal chemistry.

Liquid Crystalline Behavior of Polymers

Kylie B. Manning et al. (2015) synthesized and analyzed the liquid crystalline behavior of bulky poly(methacrylamide)s, indicating potential applications in responsive materials and liquid crystal displays Kylie B. Manning et al., Journal of Polymer Science Part A.

Potential Analgesic Synthesis

M. Wissler et al. (2007) conducted a study on the synthesis of a new potential analgesic, demonstrating the compound's application in pain management and pharmaceutical research M. Wissler et al., Catalysis Today.

Radioligand for Serotonin Uptake Sites

M. Matarrese et al. (1997) labeled fluvoxamine with carbon-11 to create a potential radioligand for assessing serotonin uptake sites in the human brain using positron emission tomography (PET), contributing to neuropharmacology and brain imaging studies M. Matarrese et al., Applied radiation and isotopes.

Properties

IUPAC Name

N-[2-methoxy-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-4-10-20(24)23-18-13-12-17(15-19(18)26-2)22-21(25)14-11-16-8-6-5-7-9-16/h5-9,11-15H,3-4,10H2,1-2H3,(H,22,25)(H,23,24)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHJLYHQGUSTOA-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.